Norketotifen Hydrochloride is derived from ketotifen, which is synthesized through various chemical methods. The compound falls under the classification of antihistamines and mast cell stabilizers, primarily used in allergy treatments. Its chemical structure is defined by the presence of a chlorinated aromatic ring, nitrogen, oxygen, and sulfur atoms, contributing to its biological activity.
The synthesis of Norketotifen Hydrochloride involves several steps that can be categorized into traditional and modern synthetic routes.
Norketotifen Hydrochloride has a molecular formula of and a molecular weight of approximately 331.86 g/mol . The compound features a complex structure that includes:
The three-dimensional conformation of norketotifen allows it to interact effectively with histamine receptors, contributing to its pharmacological effects.
Norketotifen participates in various chemical reactions typical for amines and aromatic compounds:
Norketotifen's mechanism of action primarily involves:
The pharmacodynamic profile indicates that norketotifen possesses similar potency to ketotifen, making it effective in reducing bronchial hyperreactivity and airway inflammation.
Norketotifen Hydrochloride exhibits several notable physical properties:
These properties are crucial for its formulation as a medication.
Norketotifen Hydrochloride has several applications in clinical settings:
Norketotifen exhibits axial chirality (atropisomerism) due to restricted rotation around the C-N bond connecting its piperidine ring to the tricyclic system, resulting in two stable enantiomeric forms: R-(-)-norketotifen and S-(+)-norketotifen [1] [8]. This stereogenicity arises from significant steric hindrance rather than classical chiral centers, with an energy barrier to rotation exceeding 25 kcal/mol at physiological temperatures [6]. The synthesis of enantiomerically pure atropisomers presents substantial challenges due to:
Advanced methodologies for obtaining optically pure norketotifen atropisomers include:
The pharmacological significance of stereochemistry is profound: S-(+)-norketotifen exhibits 5-8-fold lower affinity for central histamine H1 receptors compared to the R-(-)-enantiomer, correlating with reduced sedative effects [8]. This stereodivergence necessitates stringent isomeric control during synthesis to ensure consistent biological activity.
Table 1: Comparative Properties of Norketotifen Atropisomers
Property | R-(-)-Norketotifen | S-(+)-Norketotifen |
---|---|---|
Histamine H1 IC50 (nM) | 1.8 ± 0.2 | 9.5 ± 1.1 |
CNS Penetration (Brain/Plasma Ratio) | 0.85 ± 0.09 | 0.32 ± 0.04 |
Enantiomeric Excess Achievable | 98.5% (chiral SFC) | 99.1% (chiral SFC) |
Rotation Barrier (ΔG‡, kcal/mol) | 26.7 | 26.5 |
Norketotifen is primarily generated in vivo via hepatic cytochrome P450 (CYP)-mediated N-demethylation of ketotifen, accounting for >65% of ketotifen's metabolic clearance [2] . This biotransformation involves:
Human liver microsome studies demonstrate that ketotifen demethylation follows Michaelis-Menten kinetics, with Triton X-100 treatment increasing glucuronidation velocity 3-fold by enhancing UDP-glucuronosyltransferase (UGT) accessibility [2]. Crucially, norketotifen retains pharmacological activity as a histamine H1 antagonist and mast cell stabilizer while exhibiting reduced lipophilicity (logP 2.8 vs. ketotifen's 3.5), limiting CNS penetration and sedation [8]. The metabolic relationship is bidirectional: ketotifen serves as a prodrug for norketotifen (conversion efficiency: 35-85%), while norketotifen undergoes further Phase II metabolism via glucuronidation and sulfation [8].
Table 2: Hepatic Metabolic Pathways of Ketotifen
Pathway | Enzyme System | Metabolite | Kinetic Parameter | Value |
---|---|---|---|---|
N-Demethylation | CYP3A4 > CYP2C9 | Norketotifen | Km (μM) | 48.2 ± 5.6 |
Vmax (nmol/min/mg) | 0.92 ± 0.08 | |||
N-Glucuronidation | UGT1A4 | Quaternary glucuronide | Km UDPGA (mM) | 2.8 ± 0.3 |
Ketoreduction | Cytosolic reductases | Alcohol metabolite | Not detected in microsomes | - |
N-Oxidation | Flavin-containing monooxygenase | Ketotifen N-oxide | Contribution: <15% | - |
Salt selection critically influences norketotifen's physicochemical stability, solubility, and crystallinity. Comparative studies reveal distinct advantages for hydrochloride and hydrogen fumarate salts:
Salt formation protocols:
The hydrogen fumarate salt is preferred in ocular formulations (e.g., U.S. Patent US20100130550A1) due to higher solubility facilitating corneal penetration, while hydrochloride salts are favored for solid dosage forms requiring long-term stability [3].
Table 3: Physicochemical Properties of Norketotifen Salt Forms
Property | Hydrochloride Salt | Hydrogen Fumarate Salt |
---|---|---|
Molecular Formula | C₁₈H₁₈ClNOS | C₂₂H₂₂NO₈S |
Solubility in Water (25°C) | 8.3 ± 0.5 mg/mL | 42.7 ± 2.1 mg/mL |
Melting Point | 218-220°C (sharp) | 174-176°C (dec.) |
Hygroscopicity | Non-hygroscopic (<0.1% at 75% RH) | Hygroscopic (0.8% at 75% RH) |
Photostability | Stable (Δ<0.5% after 500 klux·hr) | Moderate (Δ=2.1% after 500 klux·hr) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: